

# Understanding the TAS-205 Phase 3 Trial Outcome in Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025



#### **Technical Support Center**

This document provides researchers, scientists, and drug development professionals with a technical overview and frequently asked questions regarding the outcome of the Phase 3 clinical trial for TAS-205 (pizuglanstat) in patients with Duchenne muscular dystrophy (DMD).

## Troubleshooting Guide: Interpreting the Phase 3 Trial Results

Issue: Understanding why the TAS-205 Phase 3 (REACH-DMD) trial did not meet its primary endpoint.

Analysis: The REACH-DMD study was a Phase 3, randomized, placebo-controlled, double-blind trial conducted in Japan.[1][2][3] It aimed to evaluate the efficacy and safety of TAS-205 in ambulatory male patients with DMD, aged 5 years and older.[1][2][3][4] The core issue is that the study failed to demonstrate a statistically significant difference between the TAS-205 and placebo groups in the primary endpoint.[1][2][3][4][5]

#### Detailed Findings:

• Primary Endpoint: The primary endpoint was the mean change from baseline to 52 weeks in the "time to rise from the floor".[1][2][3][5]



- Outcome: There was no significant difference observed between the group receiving TAS-205 and the group receiving a placebo for this primary measure.[1][2][3][5]
- Conclusion: The trial did not provide sufficient evidence to support the efficacy of TAS-205 in improving motor function as measured by the primary endpoint.

Next Steps: Taiho Pharmaceutical has stated that detailed results from the REACH-DMD study will be presented at an upcoming academic conference.[1][2][3][4][5] Researchers should monitor major neurology and muscular dystrophy conferences for these forthcoming data to conduct a more in-depth analysis.

## Frequently Asked Questions (FAQs)

Q1: What is TAS-205 and what is its mechanism of action?

A1: TAS-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2][3][5][6][7][8] The intended mechanism of action is to reduce inflammation and muscle necrosis in DMD patients by inhibiting the production of prostaglandin D2 (PGD2), which is believed to exacerbate these pathological processes in muscle tissue.[1][3][8][9][10] This mechanism is independent of the specific type of dystrophin gene mutation.[1][2][3][5]

Q2: What was the design of the Phase 3 REACH-DMD trial?

A2: The REACH-DMD trial was a randomized, placebo-controlled, double-blind study conducted at 26 sites in Japan.[1][2][3] The ambulatory cohort included 82 male DMD patients aged 5 years and older.[1][2][3][4] Participants were randomly assigned to receive either TAS-205 or a placebo orally twice a day for a duration of 52 weeks.[1][2][3][4]

Q3: Has any quantitative data from the Phase 3 trial been released?

A3: As of now, specific quantitative data from the Phase 3 trial, such as p-values and effect sizes for the primary endpoint, have not been publicly released.[2][3][4][5] Taiho Pharmaceutical will present these details at a future academic conference.[2][3][4][5]

Q4: Was TAS-205 tested in earlier clinical trials? What were the results?



A4: Yes, TAS-205 was evaluated in earlier phase trials. A Phase 2 trial (NCT02752048) involving 35 male DMD patients showed a favorable safety profile.[9][11][12] In that study, the primary endpoint was the change in the 6-minute walk distance (6MWD) over 24 weeks.[9][11] [12] While not statistically significant, there was a trend suggesting a smaller decline in 6MWD in the TAS-205 groups compared to placebo.[3][9][11][12]

#### **Data Presentation**

Table 1: TAS-205 Phase 3 (REACH-DMD) Trial Overview

| Parameter           | Description                                                                             |  |
|---------------------|-----------------------------------------------------------------------------------------|--|
| Trial Name          | REACH-DMD                                                                               |  |
| Phase               | 3                                                                                       |  |
| Drug                | TAS-205 (pizuglanstat)                                                                  |  |
| Mechanism of Action | Selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor[1][2][3][5][6][7][8] |  |
| Indication          | Duchenne Muscular Dystrophy (DMD)[1]                                                    |  |
| Patient Population  | Ambulatory male patients, aged 5 years and older[1][2][3][4]                            |  |
| Sample Size         | 82 patients (ambulatory cohort)[1][2][3][4]                                             |  |
| Treatment Arms      | TAS-205 (oral, twice daily) vs. Placebo[1][2][3] [4]                                    |  |
| Duration            | 52 weeks[1][2][3][4]                                                                    |  |
| Primary Endpoint    | Mean change from baseline in time to rise from the floor[1][2][3][5]                    |  |
| Outcome             | Did not meet primary endpoint (no significant difference)[1][2][3][4][5]                |  |

Table 2: TAS-205 Phase 2 Trial Efficacy Data (24 Weeks)



| Treatment Group   | Number of Patients | Mean Change in<br>6MWD from<br>Baseline (meters) | Mean Difference<br>from Placebo<br>(meters) |
|-------------------|--------------------|--------------------------------------------------|---------------------------------------------|
| Placebo           | 10                 | -17.0[11][12]                                    | N/A                                         |
| TAS-205 Low Dose  | 11                 | -3.5[11][12]                                     | 13.5[11][12]                                |
| TAS-205 High Dose | 11                 | -7.5[11][12]                                     | 9.5[11][12]                                 |

Note: The differences in the 6-minute walk distance (6MWD) in the Phase 2 trial were not statistically significant.[3]

## **Experimental Protocols**

Protocol: Phase 3 (REACH-DMD) Primary Endpoint Assessment

- Objective: To evaluate the efficacy of TAS-205 compared to placebo in improving motor function in ambulatory DMD patients.
- Primary Endpoint Measure: Time to Rise from the Floor. This is a functional test that
  measures the time it takes for a patient to stand up from a supine position on the floor.
- Procedure:
  - Patients are instructed to lie on their back on a non-slip surface.
  - On a "go" command, the patient is timed as they rise to a standing position.
  - The time is recorded in seconds.
- Data Analysis: The mean change in the time to rise from the floor from baseline (start of the study) to week 52 was compared between the TAS-205 and placebo groups. A statistically significant difference in this change would have indicated a treatment effect.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of TAS-205 in DMD.





Click to download full resolution via product page

Caption: Workflow of the TAS-205 Phase 3 REACH-DMD trial.



Click to download full resolution via product page

Caption: Logical flow to the Phase 3 trial conclusion.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Taiho's pizuglanstat fails in phase III DMD trial | BioWorld [bioworld.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Taiho's late-stage Duchenne candidate fails trial | pharmaphorum [pharmaphorum.com]
- 6. Pfizer's Setback in Duchenne Muscular Dystrophy Treatment Trial Clears Path for Sarepta, and Many Other Pharma Companies | DelveInsight [prnewswire.com]
- 7. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]
- 8. trial.medpath.com [trial.medpath.com]
- 9. musculardystrophynews.com [musculardystrophynews.com]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the TAS-205 Phase 3 Trial Outcome in Duchenne Muscular Dystrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571709#understanding-why-tas-205-did-not-meet-its-primary-endpoint-in-phase-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com